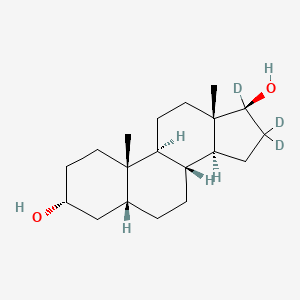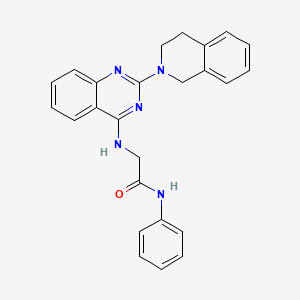
rac-Rhododendrol-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Rhododendrol-d6 is a deuterated form of rhododendrol, a phenolic compound known for its skin-lightening properties. The deuterium atoms replace hydrogen atoms in the molecule, which can affect the compound’s metabolic stability and reaction kinetics. This compound is often used in scientific research to study the metabolic pathways and effects of rhododendrol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Rhododendrol-d6 typically involves the deuteration of rhododendrol. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of (Rac)-Rhododendrol-d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures are crucial to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions: (Rac)-Rhododendrol-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: The compound can be reduced back to its original form or to other phenolic derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various quinones, reduced phenolic compounds, and halogenated derivatives, depending on the reaction conditions and reagents used.
科学研究应用
(Rac)-Rhododendrol-d6 has a wide range of applications in scientific research:
Chemistry: It is used to study the kinetics and mechanisms of deuterium exchange reactions.
Biology: The compound is employed in metabolic studies to understand the pathways and effects of rhododendrol in biological systems.
Medicine: Research on (Rac)-Rhododendrol-d6 helps in developing skin-lightening agents and understanding their safety and efficacy.
Industry: It is used in the formulation of cosmetic products, particularly those aimed at skin lightening and anti-aging.
作用机制
The mechanism of action of (Rac)-Rhododendrol-d6 involves its interaction with tyrosinase, an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, the compound reduces melanin production, leading to skin lightening. The deuterium atoms in (Rac)-Rhododendrol-d6 can alter the compound’s interaction with the enzyme, potentially affecting its efficacy and stability.
相似化合物的比较
Rhododendrol: The non-deuterated form, widely studied for its skin-lightening properties.
Hydroquinone: Another phenolic compound used in skin-lightening products.
Arbutin: A glycosylated hydroquinone derivative with similar applications.
Uniqueness: (Rac)-Rhododendrol-d6 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its reaction kinetics. This makes it a valuable tool in research for understanding the detailed mechanisms and effects of rhododendrol and similar compounds.
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
172.25 g/mol |
IUPAC 名称 |
4-(2,2,3,4,4,4-hexadeuterio-3-hydroxybutyl)phenol |
InChI |
InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/i1D3,2D2,8D |
InChI 键 |
SFUCGABQOMYVJW-ODMYFNJSSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)O |
规范 SMILES |
CC(CCC1=CC=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


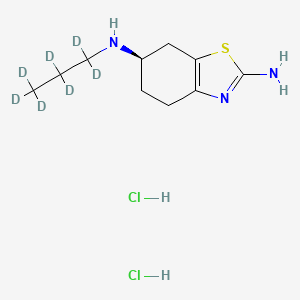


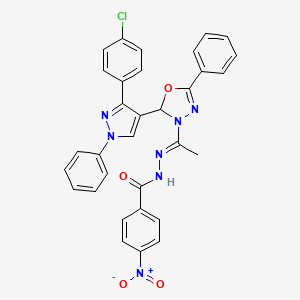
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
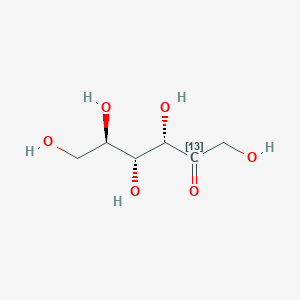


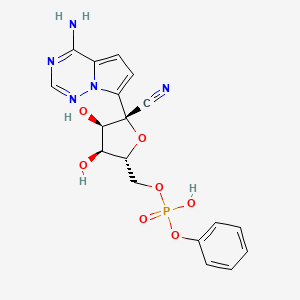

![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
